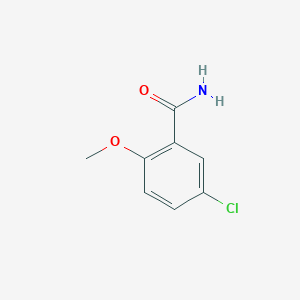

5-Chloro-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-methoxybenzamide is a chemical compound with the molecular formula C8H8ClNO2 . It is used in various chemical reactions and has potential biological applications .

Synthesis Analysis

The synthesis of 5-Chloro-2-methoxybenzamide involves several steps. One key step is the Mannich reaction, which is commonly used in the synthesis of numerous pharmaceutical and natural products . In another method, acetyl derivative is reacted with aromatic aldehydes in the presence of piperidine .Molecular Structure Analysis

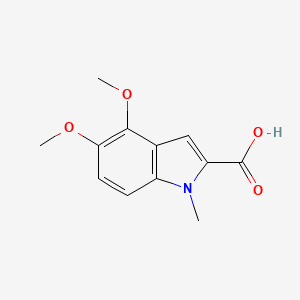

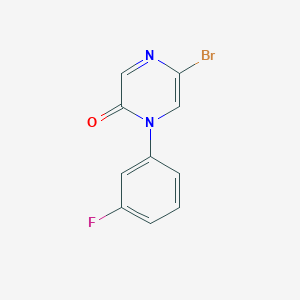

The molecular structure of 5-Chloro-2-methoxybenzamide is represented by the linear formula C8H8ClNO2 . The molecular weight of this compound is 185.61 .Chemical Reactions Analysis

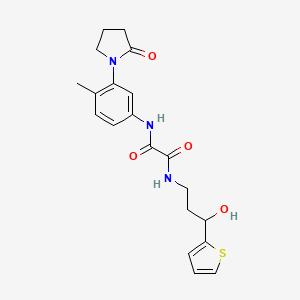

5-Chloro-2-methoxybenzamide undergoes various chemical reactions. For instance, it can undergo the Mannich reaction due to the presence of active hydrogen . It can also react with methylhydrazine or phenylhydrazine to form N-substituted pyrazoline derivatives .Applications De Recherche Scientifique

Synthesis of Novel Derivatives

5-Chloro-2-methoxybenzamide is used as a starting material in the synthesis of novel pyrazole derivatives . These derivatives are prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which are derived from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide .

Anti-Inflammatory Activities

Many of the synthesized pyrazole derivatives from 5-Chloro-2-methoxybenzamide have shown good anti-inflammatory activities . This makes it a valuable compound in the development of new anti-inflammatory drugs .

Analgesic Activities

Pyrazolines, which can be synthesized from 5-Chloro-2-methoxybenzamide, are reported to have analgesic activities . This suggests potential applications in pain management .

Antimicrobial Activities

Pyrazolines derived from 5-Chloro-2-methoxybenzamide are also reported to have antimicrobial activities . This indicates potential use in the development of new antimicrobial agents .

Antioxidant Activities

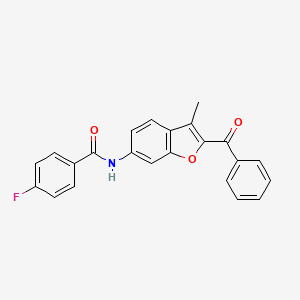

Benzamide compounds, which can be synthesized from similar compounds to 5-Chloro-2-methoxybenzamide, have shown antioxidant activities . This suggests potential applications in the prevention of diseases related to oxidative stress .

Antibacterial Activities

The benzamide compounds synthesized from similar compounds to 5-Chloro-2-methoxybenzamide have also shown antibacterial activities . This indicates potential use in the development of new antibacterial agents .

Mécanisme D'action

Target of Action

The primary targets of 5-Chloro-2-methoxybenzamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . More research is needed to identify its specific targets and their roles in biological systems.

Biochemical Pathways

Some 2-methoxybenzamide derivatives have been found to inhibit the hedgehog (hh) signaling pathway . The Hh pathway is crucial in regulating embryonic development and maintaining adult tissue homeostasis . Aberrant Hh signaling is implicated in the development of a variety of cancers .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Propriétés

IUPAC Name |

5-chloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOOOJPISNODNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2460298.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2460301.png)

![6-(2-methyl-1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2460303.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2460307.png)

![(E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2460310.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2460312.png)

![1,3-Thiazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2460314.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2460316.png)